N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H20N6O3 and its molecular weight is 380.408. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide, is a heterocyclic compound . Heterocyclic compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Compounds with similar structures have been found to exhibit significant α-glucosidase inhibition, anticancer, and antioxidant activities . This suggests that the compound may interact with its targets to inhibit α-glucosidase, potentially leading to antidiabetic effects, and may also interact with cancer cells to inhibit their growth .
Biochemical Pathways
Given its potential α-glucosidase inhibition, anticancer, and antioxidant activities , it can be inferred that the compound may affect pathways related to glucose metabolism, cell proliferation, and oxidative stress.
Pharmacokinetics
Triazole compounds, which share a similar structure, are known to readily bind in the biological system with a variety of enzymes and receptors . This suggests that the compound may have good bioavailability.
Result of Action
The compound has been found to exhibit significant α-glucosidase inhibition, anticancer, and antioxidant activities . This suggests that the compound may have potential therapeutic effects in the treatment of diabetes, cancer, and conditions related to oxidative stress.
Properties
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c26-19(15-12-27-13-5-1-2-6-14(13)28-15)20-11-18-22-21-16-7-8-17(23-25(16)18)24-9-3-4-10-24/h1-2,5-8,15H,3-4,9-12H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSGTEFFDGTSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4COC5=CC=CC=C5O4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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